molecular formula C19H21FN2O2 B11174249 (4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11174249
M. Wt: 328.4 g/mol
InChI Key: YGEQDKDXMQJXFL-UHFFFAOYSA-N
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Description

(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is a complex organic compound that features both ethoxyphenyl and fluorophenyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of less toxic reagents and solvents can be optimized to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    (4-Fluorophenyl)piperazine: Shares the piperazine ring and fluorophenyl group but lacks the ethoxyphenyl group.

    (4-Ethoxyphenyl)piperazine: Contains the ethoxyphenyl group but lacks the fluorophenyl group.

    (4-(2-Fluorophenyl)piperazin-1-yl)methanone: Similar structure but without the ethoxyphenyl group.

Uniqueness

(4-Ethoxyphenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone is unique due to the presence of both ethoxyphenyl and fluorophenyl groups attached to the piperazine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21FN2O2/c1-2-24-16-9-7-15(8-10-16)19(23)22-13-11-21(12-14-22)18-6-4-3-5-17(18)20/h3-10H,2,11-14H2,1H3

InChI Key

YGEQDKDXMQJXFL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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